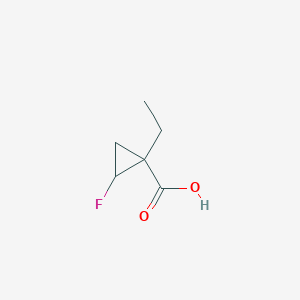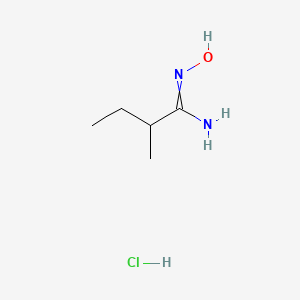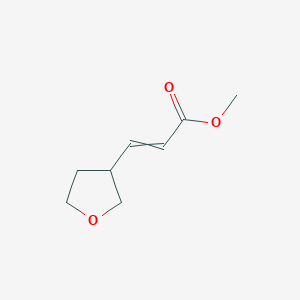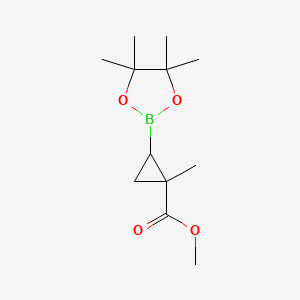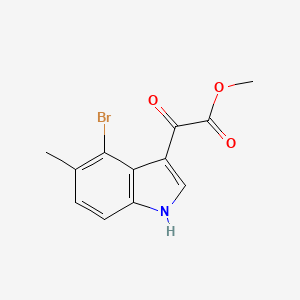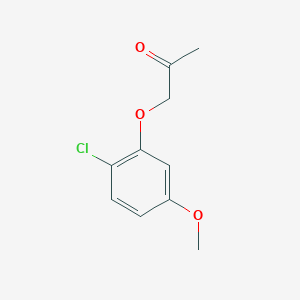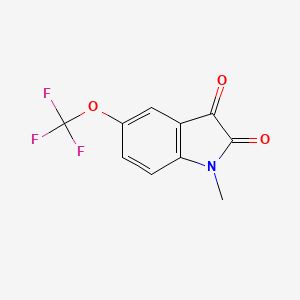
1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indoline-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ethers, which are synthesized through nucleophilic substitution reactions . The reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione has several scientific research applications:
作用機序
The mechanism by which 5-(Trifluoromethoxy)-1-methylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through caspase activation . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, improving its efficacy in biological systems .
類似化合物との比較
Similar Compounds
5-(Trifluoromethoxy)oxindole: Shares a similar core structure but differs in the position of the trifluoromethoxy group.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy substituents but different core structures.
Uniqueness
5-(Trifluoromethoxy)-1-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H6F3NO3 |
|---|---|
分子量 |
245.15 g/mol |
IUPAC名 |
1-methyl-5-(trifluoromethoxy)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO3/c1-14-7-3-2-5(17-10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
InChIキー |
HGOMGUBYEBLVEL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


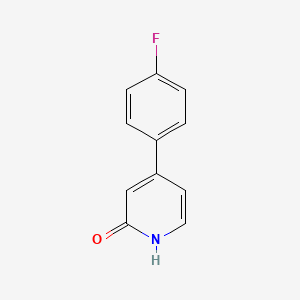
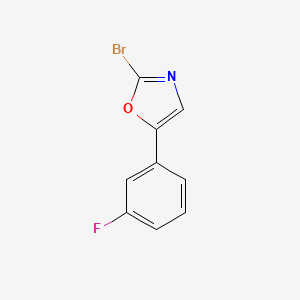
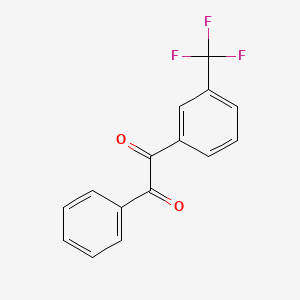

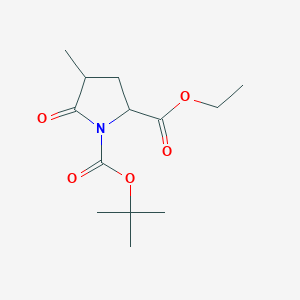
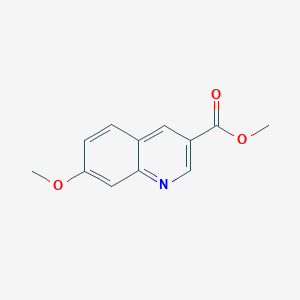
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
